4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol
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Overview
Description
4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol is a complex organic compound that features a bromine atom, a phenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 5-phenyl-1H-pyrazole-3-carbaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol depends on its specific application. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system and the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol: Unique due to the presence of both a bromine atom and a pyrazole ring.
2-[(E)-[(5-phenyl-1H-pyrazol-3-yl)imino]methyl]phenol: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-bromo-2-[(E)-[(1H-pyrazol-3-yl)imino]methyl]phenol: Lacks the phenyl group, which may influence its chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the pyrazole ring and phenyl group contribute to its potential bioactivity.
Properties
Molecular Formula |
C16H12BrN3O |
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Molecular Weight |
342.19 g/mol |
IUPAC Name |
4-bromo-2-[(5-phenyl-1H-pyrazol-3-yl)iminomethyl]phenol |
InChI |
InChI=1S/C16H12BrN3O/c17-13-6-7-15(21)12(8-13)10-18-16-9-14(19-20-16)11-4-2-1-3-5-11/h1-10,21H,(H,19,20) |
InChI Key |
VMUJKYVISKSCQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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